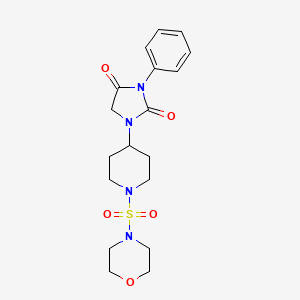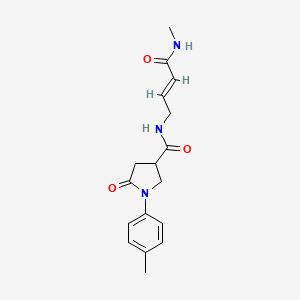![molecular formula C24H29N5O4 B2599126 Ethyl 4-(1-(benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamido)piperidine-1-carboxylate CAS No. 1115900-26-9](/img/structure/B2599126.png)
Ethyl 4-(1-(benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamido)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(1-(benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamido)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C24H29N5O4 and its molecular weight is 451.527. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Design
The synthesis of complex molecules often involves the strategic combination of various chemical groups to target specific biological activities. For example, a study on the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors involved the creation of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates. This process illustrated how molecular hybridization techniques could be applied to develop compounds with potential antibacterial properties (Jeankumar et al., 2013).
Biological Evaluation
The evaluation of newly synthesized compounds for biological activities is a critical step in the discovery of potential therapeutic agents. For instance, the synthesis and biological evaluation of pyrazolopyrimidines derivatives demonstrated their anticancer and anti-5-lipoxygenase agents, highlighting the importance of assessing the biological effects of novel compounds (Rahmouni et al., 2016).
Antimicrobial Activity
The antimicrobial properties of novel compounds are often explored to address the increasing need for new antibiotics. A study on benzothiazole containing 4H-pyrimido[2,1-b]benzothiazoles derivatives showcased a one-pot, solvent-free microwave-assisted synthesis approach, followed by screening for antibacterial, antioxidant, and antitubercular activities against Mycobacterium tuberculosis H37RV (Bhoi et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of Ethyl 4-(1-(benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamido)piperidine-1-carboxylate is Protein kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
This compound interacts with its target, PKB, by inhibiting its kinase activity . This inhibition is ATP-competitive, meaning the compound competes with ATP for binding to the kinase .
Biochemical Pathways
The compound’s action affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . PKB is a key downstream component in this pathway . When PKB is inhibited by this compound, it can no longer signal through phosphorylation of several enzyme or transcription factor substrates .
Pharmacokinetics
Similar compounds have been found to have low oral bioavailability due to rapid clearance and metabolism in vivo .
Result of Action
The molecular and cellular effects of this compound’s action include the modulation of biomarkers of signaling through PKB . This can lead to the inhibition of cell proliferation and survival .
Análisis Bioquímico
Biochemical Properties
Ethyl 4-(1-(benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamido)piperidine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. . PKB is a crucial enzyme in the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which regulates cell proliferation, survival, and metabolism. The interaction between this compound and PKB involves binding to the enzyme’s active site, thereby inhibiting its activity and downstream signaling .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, the inhibition of PKB by this compound leads to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, it affects the expression of genes involved in cell cycle regulation and metabolic pathways, further impacting cellular function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to the active site of PKB, preventing its phosphorylation and activation . As a result, the downstream signaling pathways regulated by PKB, such as the PI3K-Akt-mTOR pathway, are inhibited . This inhibition leads to decreased cell proliferation, increased apoptosis, and altered gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure may lead to degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated sustained inhibition of PKB and associated cellular effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PKB activity without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions . Threshold effects have been observed, where a minimum concentration is required to achieve significant inhibition of PKB and associated cellular effects .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. The compound’s inhibition of PKB affects the PI3K-Akt-mTOR pathway, altering metabolic flux and metabolite levels . Additionally, it may interact with other enzymes involved in cellular metabolism, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . The compound’s distribution is crucial for its efficacy, as it needs to reach the target cells and tissues to exert its inhibitory effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it interacts with its target enzyme, PKB . Post-translational modifications and targeting signals may play a role in directing the compound to its site of action . The localization within the cell ensures that the compound effectively inhibits PKB and modulates downstream signaling pathways .
Propiedades
IUPAC Name |
ethyl 4-[[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O4/c1-2-32-24(31)29-13-9-17(10-14-29)27-23(30)16-7-11-28(12-8-16)22-21-20(25-15-26-22)18-5-3-4-6-19(18)33-21/h3-6,15-17H,2,7-14H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQGOYSIRBOXST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
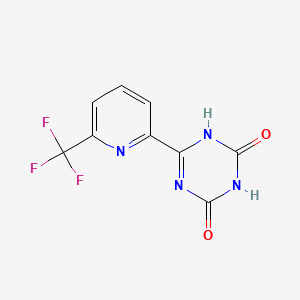
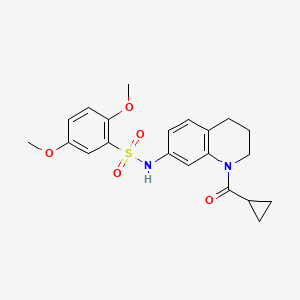
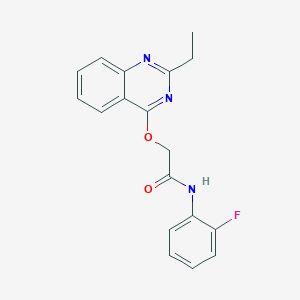


![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2599051.png)
![(1R,2R)-3-[(2,4-dimethoxyphenyl)methyl]-4-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-1-carboxylic acid](/img/structure/B2599052.png)
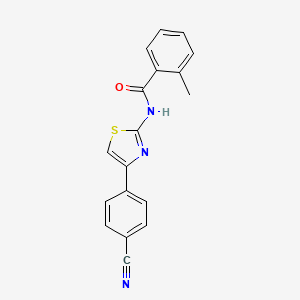

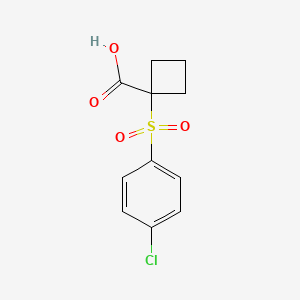

![Methyl 5-(((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2599063.png)
